molecular formula C8H7F2NO3 B1404234 methyl 2-(difluoromethoxy)pyridine-4-carboxylate CAS No. 1375098-09-1

methyl 2-(difluoromethoxy)pyridine-4-carboxylate

Cat. No.: B1404234
CAS No.: 1375098-09-1
M. Wt: 203.14 g/mol
InChI Key: YQZJQGVVANWHLX-UHFFFAOYSA-N
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Description

methyl 2-(difluoromethoxy)pyridine-4-carboxylate is an organic compound with the molecular formula C8H7F2NO3. It is a derivative of isonicotinic acid, where the hydrogen atom in the 2-position is replaced by a difluoromethoxy group.

Scientific Research Applications

methyl 2-(difluoromethoxy)pyridine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

Mode of Action

It is known that the compound is used as a semiochemical , which suggests that it may interact with biological receptors to trigger specific behaviors or physiological responses.

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(difluoromethoxy)isonicotinate are currently unknown

Result of Action

It is known to be used as a semiochemical , suggesting that it may influence the behavior of organisms in its environment.

Safety and Hazards

  • Occupational Safety and Health (OHS/OSH) : The compound poses hazards, including skin and eye irritation. It is labeled with warning pictograms .

: Methyl isonicotinate – a non-pheromone thrips semiochemical – and its potential for pest management : ChemSpider: Methyl 2-(difluoromethoxy)isonicotinate : Mol-Instincts: Structure of Methyl 2-(difluoromethoxy)isonicotinate

Biochemical Analysis

Biochemical Properties

Methyl 2-(difluoromethoxy)isonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

Methyl 2-(difluoromethoxy)isonicotinate has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(difluoromethoxy)isonicotinate involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, Methyl 2-(difluoromethoxy)isonicotinate may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(difluoromethoxy)isonicotinate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(difluoromethoxy)isonicotinate remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Methyl 2-(difluoromethoxy)isonicotinate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl 2-(difluoromethoxy)isonicotinate can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

Methyl 2-(difluoromethoxy)isonicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the breakdown of other compounds, resulting in altered levels of metabolites. Understanding the metabolic pathways of Methyl 2-(difluoromethoxy)isonicotinate is crucial for predicting its effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of Methyl 2-(difluoromethoxy)isonicotinate within cells and tissues are important factors that influence its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function. The distribution of Methyl 2-(difluoromethoxy)isonicotinate within tissues can also impact its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of Methyl 2-(difluoromethoxy)isonicotinate is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity. For example, Methyl 2-(difluoromethoxy)isonicotinate may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethoxy)pyridine-4-carboxylate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent .

Industrial Production Methods: the general approach would involve large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: methyl 2-(difluoromethoxy)pyridine-4-carboxylate is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other isonicotinate derivatives. This modification can enhance its potential as a pharmacophore and its utility in various scientific applications .

Properties

IUPAC Name

methyl 2-(difluoromethoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZJQGVVANWHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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